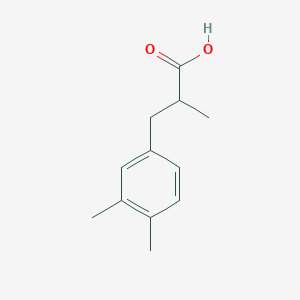

3-(3,4-Dimethylphenyl)-2-methylpropanoic acid

説明

3-(3,4-Dimethylphenyl)-2-methylpropanoic acid is a substituted propanoic acid derivative featuring a 3,4-dimethylphenyl group and a methyl substituent at the second carbon of the propanoic acid backbone. The compound’s aromatic and aliphatic substituents suggest applications in medicinal chemistry, particularly in drug development targeting metabolic or inflammatory pathways .

特性

IUPAC Name |

3-(3,4-dimethylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-4-5-11(6-9(8)2)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLCOKWREQQBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

3-(3,4-Dimethylphenyl)-2-methylpropanoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound is used in biochemical studies to understand metabolic pathways and enzyme interactions.

Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and polymers.

作用機序

The mechanism by which 3-(3,4-Dimethylphenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects.

類似化合物との比較

Comparative Analysis with Structural Analogues

Substituent Variations on the Aromatic Ring

Pyridinyl and Chloropyridinyl Derivatives

- 3-(3,4-Dimethylphenyl)-3-(pyridin-4-yl)acrylic acid (10i) Structure: Features a pyridin-4-yl group instead of a methylpropanoic acid chain. Properties: Melting point (238–240°C), 77% yield. 1H-NMR: Distinct δ 8.52–8.58 ppm signals for pyridine protons .

3-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)acrylic acid (10c)

Dihydroxyphenyl Derivatives

- 3-(3,4-Dihydroxyphenyl)-2-propenoic acid (3,4-Dihydroxycinnamic acid) Structure: Contains catechol (3,4-dihydroxyphenyl) and α,β-unsaturated carboxylic acid groups. Properties: Melting point 212–214°C, sparing solubility in water (0.6 mg/mL in PBS), better solubility in organic solvents (e.g., 25 mg/mL in ethanol) . Applications: Antioxidant properties due to catechol moiety; contrasts with the dimethylphenyl group’s lipophilicity in the target compound .

Methoxyphenyl Derivatives

- 3-(3,4-Dimethoxyphenyl)propanoic acid Structure: Methoxy groups at 3,4-positions instead of methyl groups. Properties: Similarity score 0.93 to 3-(3,4-dimethylphenyl)propanoic acid (CAS 1135-23-5).

Variations in the Aliphatic Chain

Amino-Substituted Analogues

- (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (Methyldopa) Structure: Amino group at C2 and dihydroxyphenyl substituent. Properties: Molecular weight 211.21 g/mol, used as an antihypertensive agent. The amino group enables salt formation, enhancing bioavailability .

Phenoxyaromatic Analogues

- 2-(4-(2-([1,1′-Biphenyl]-4-ylamino)ethyl)phenoxy)-2-methylpropanoic acid (18e) Structure: Extended phenoxy-ethyl-biphenyl chain. Synthesis: 67.9% yield; bulky substituents reduce crystallinity (yellow solid) compared to simpler dimethylphenyl derivatives .

Table 1: Key Properties of Selected Analogues

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 10c) improve synthetic yields but lower melting points.

- Solubility: Polar groups (e.g., hydroxyl, amino) enhance aqueous solubility, whereas methyl/methoxy groups favor lipid membranes .

- Therapeutic Potential: Amino and hydrazinyl derivatives show promise in CNS disorders, contrasting with dimethylphenyl variants’ roles in inflammation .

生物活性

3-(3,4-Dimethylphenyl)-2-methylpropanoic acid is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(3,4-Dimethylphenyl)-2-methylpropanoic acid features a propanoic acid moiety attached to a phenyl ring that is substituted with two methyl groups at the 3 and 4 positions. This specific substitution pattern influences both its chemical reactivity and biological activity.

- Molecular Formula : C12H16O2

- Molecular Weight : 192.25 g/mol

Biological Activities

Research indicates that 3-(3,4-Dimethylphenyl)-2-methylpropanoic acid exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Analgesic Properties : Studies suggest that it may act as an analgesic, providing pain relief through interaction with specific receptors involved in pain signaling.

- Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties, although further studies are needed to elucidate the mechanisms involved.

The biological activity of 3-(3,4-Dimethylphenyl)-2-methylpropanoic acid can be attributed to its interaction with various molecular targets:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing cellular responses related to pain and inflammation.

- Enzyme Modulation : It is hypothesized that the compound can inhibit or activate certain enzymes involved in metabolic pathways, thereby affecting physiological processes.

Case Studies and Experimental Data

- In Vivo Studies : In a study examining the anti-inflammatory effects of the compound, it was administered to animal models exhibiting signs of inflammation. Results demonstrated a significant reduction in inflammatory markers compared to control groups.

- Cell Culture Experiments : In vitro assays using human cell lines showed that treatment with 3-(3,4-Dimethylphenyl)-2-methylpropanoic acid led to decreased production of pro-inflammatory cytokines.

- Mechanistic Insights : Further investigation into the compound’s mechanism revealed that it may inhibit the activity of phospholipase A2, a key enzyme involved in inflammatory responses .

Data Summary Table

| Biological Activity | Model Used | Key Findings |

|---|---|---|

| Anti-inflammatory | Animal Models | Significant reduction in inflammatory markers |

| Analgesic | Human Cell Lines | Decreased pro-inflammatory cytokine production |

| Antimicrobial | In vitro Assays | Potential inhibition of bacterial growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。